Ethyl 3-Hydroxybutyrate-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

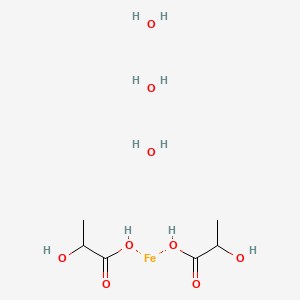

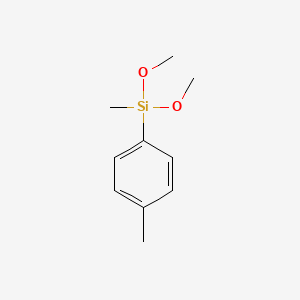

Ethyl 3-Hydroxybutyrate-d5 is a type of impurity reference material with a molecular formula of C6H7D5O3 and a molecular weight of 137.19 . It is also known as 3-Hydroxy-butanoic Acid Ethyl Ester-d6 .

Synthesis Analysis

An efficient two-step enzymatic process has been developed for the production of ®- and (S)-ethyl-3-hydroxybutyrate (HEB), which are important chiral intermediates for the pharmaceutical market . The first reaction involves a solvent-free acetylation of racemic HEB with vinyl acetate to produce (S)-HEB. In the second reaction, ®-enriched ethyl-3-acetoxybutyrate (AEB) undergoes alcoholysis with ethanol to derive optically pure ®-HEB .Molecular Structure Analysis

The molecular structure of Ethyl 3-Hydroxybutyrate-d5 is represented by the formula C6H7D5O3 . The non-deuterated form, Ethyl 3-hydroxybutyrate, has a molecular formula of C6H12O3 .Chemical Reactions Analysis

Ethyl 3-Hydroxybutyrate-d5 is involved in various chemical reactions. For instance, it is formed as a product of the normal metabolism of fatty acid oxidation . In microorganisms, 3-HB mainly serves as a substrate for the synthesis of polyhydroxybutyrate, a reserve material .Physical And Chemical Properties Analysis

Ethyl 3-Hydroxybutyrate-d5 is a neat product . The non-deuterated form, Ethyl 3-hydroxybutyrate, is a clear colorless liquid .Aplicaciones Científicas De Investigación

Application in Cancer Cachexia

Scientific Field

Biomedical Research, Oncology

Summary of the Application

Ethyl 3-Hydroxybutyrate-d5 (EHB) has been studied for its potential in alleviating skeletal muscle wasting in cancer cachexia, a debilitating metabolic syndrome .

Methods of Application or Experimental Procedures

In a study, EHB was administered to cachectic mice via a single intraperitoneal injection . This led to a significant increase in 3-hydroxybutyrate (3-HB) levels in the serum and gastrocnemius of mice .

Results or Outcomes

The administration of EHB alleviated cachexia-related symptoms, ameliorated skeletal muscle atrophy, and improved survival in cachectic mice . It also significantly reduced tumor weights, indicating the anti-tumor effects of 3-HB . The anti-cachexia effects of 3-HB treatment can be attributed to three key mechanisms: the promotion of the TCA cycle and the attenuation of proteolysis, the promotion of protein synthesis and the improvement of metabolic homeostasis, and a reduction in inflammation and an enhancement of the antioxidant capacity .

Application in Exercise Performance

Scientific Field

Sports Science, Nutrition

Summary of the Application

Ethyl 3-Hydroxybutyrate-d5 is a ketone ester that has been explored for its potential to improve exercise performance .

Methods of Application or Experimental Procedures

The specific methods of application in the context of exercise performance are not detailed in the available resources.

Results or Outcomes

The outcomes of this application are not explicitly mentioned in the available resources. However, it is suggested that d-3HB, which can be induced by Ethyl 3-Hydroxybutyrate-d5, induces pleiotropic effects on physical and metabolic health .

Application in Obesity

Scientific Field

Nutrition, Metabolic Health

Summary of the Application

Ethyl 3-Hydroxybutyrate-d5, as a source of d-3HB, has been suggested to have potential benefits in managing obesity .

Methods of Application or Experimental Procedures

The specific methods of application in the context of obesity are not detailed in the available resources.

Results or Outcomes

Application in Neurodegenerative Diseases

Scientific Field

Neurology, Biomedical Research

Summary of the Application

Ethyl 3-Hydroxybutyrate-d5, as a source of 3-hydroxybutyrate (3HB), has been studied for its potential therapeutic effects in various neurodegenerative diseases, including epilepsy, multiple sclerosis, stroke, Parkinson’s disease, Alzheimer’s disease, Huntington’s disease, depressive disorder, and schizophrenia .

Methods of Application or Experimental Procedures

The specific methods of application in the context of neurodegenerative diseases are not detailed in the available resources.

Results or Outcomes

3HB has been found to have beneficial effects on brain and nerve regulation . It is suggested that a better understanding of 3HB and how to adapt neuronal response mechanisms is expected to facilitate the development of new interventions to promote cognitive brain function and prevent neurodegenerative diseases .

Application in Diabetes

Scientific Field

Endocrinology, Metabolic Health

Summary of the Application

Ethyl 3-Hydroxybutyrate-d5, as a source of 3-hydroxybutyrate (3HB), has been suggested to have potential benefits in managing diabetes .

Methods of Application or Experimental Procedures

In a study, a two-step Mendelian randomization was performed to investigate the causal connections between diabetes, 3-hydroxybutyrate, and aortic dissection and calculate the mediating effect of 3-hydroxybutyrate .

Results or Outcomes

The study revealed diabetes as a protective factor for dissection of aorta. The protective effect of type 1 diabetes on aortic dissection was partially mediated by 3-hydroxybutyrate, but type 2 diabetes was not 3-hydroxybutyrate mediated .

Application in Cardiovascular Diseases

Scientific Field

Cardiology, Biomedical Research

Summary of the Application

Ethyl 3-Hydroxybutyrate-d5, as a source of 3-hydroxybutyrate (3HB), has been found to favor improvements in cardiovascular disease .

Methods of Application or Experimental Procedures

The specific methods of application in the context of cardiovascular diseases are not detailed in the available resources.

Results or Outcomes

3HB has been found to favor improvements in cardiovascular disease . In observational and experimental studies, diabetes has been reported as a protective factor for aortic dissection, and 3HB has been found to favor improvements in cardiovascular disease .

Safety And Hazards

Ethyl 3-Hydroxybutyrate-d5 is a controlled product and may require documentation to meet relevant regulations . The non-deuterated form, Ethyl 3-hydroxybutyrate, is classified as a combustible liquid . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Direcciones Futuras

Ethyl 3-Hydroxybutyrate-d5 is a high-quality reference standard used for reliable pharmaceutical testing . The non-deuterated form, 3-Hydroxybutyrate, shows promising therapeutic properties and is being studied for its potential in treating diseases such as colitis . It is also being explored for its role in modulating the gut microbiome .

Propiedades

Número CAS |

1206486-01-2 |

|---|---|

Nombre del producto |

Ethyl 3-Hydroxybutyrate-d5 |

Fórmula molecular |

C₆H₇D₅O₃ |

Peso molecular |

137.19 |

Sinónimos |

3-Hydroxy-butanoic Acid Ethyl Ester-d6; 3-hydroxy-butyric acid ethyl ester-d6; β-Hydroxy-butyric Acid Ethyl Ester-d6; (±)-3-Hydroxybutanoic acid ethyl ester-d6; (±)-Ethyl 3-hydroxybutyrate-d6; 3-Hydroxybutanoic acid ethyl ester-d6; 3-Hydroxybutyric a |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)